molecular formula C13H10F3NO3 B6336123 Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 254749-12-7

Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate

Cat. No.: B6336123
CAS No.: 254749-12-7
M. Wt: 285.22 g/mol
InChI Key: DXJUVUUTBPYMLF-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the oxazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler oxazole compounds .

Scientific Research Applications

Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Highlighting Its Uniqueness: The presence of the trifluoromethyl group in this compound makes it highly stable and reactive, which is advantageous in various chemical and biological applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industry .

Properties

IUPAC Name

ethyl 5-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-19-12(18)10-11(20-7-17-10)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJUVUUTBPYMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158173
Record name 4-Oxazolecarboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254749-12-7
Record name 4-Oxazolecarboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254749-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxazolecarboxylic acid, 5-[4-(trifluoromethyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (10.0 mL, 71.9 mmol) was added to a solution of 4-(trifluoromethyl)benzoyl chloride (5.0 g, 24.0 mmol) in THF (50 mL) at 0° C. Ethyl 2-isocyanoacetate (2.9 mL, 26.4 mmol) was added dropwise and the mixture was warmed to ambient temperature. After 3.5 days the reaction mixture was partitioned between EtOAc (100 mL) and H2O (100 mL). The separated aqueous phase was extracted with EtOAc, and the combined organic layer was washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo. Chromatography on silica gel (Analogix® Intelliflash 280™; SF40-150 g column; 20% to 50% EtOAc/hexanes eluant, 30 min) yielded 4.30 g (63%) of the title compound as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 8.66 (s, 1H), 8.18 (d, J=8.2, 2H), 7.92 (d, J=8.3, 2H), 4.31 (q, J=7.1, 2H), 1.28 (t, J=7.0, 3H). MS (DCI+) m/z 286 (M+H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Yield
63%

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